molecular formula C8H10N4O B056971 N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide CAS No. 114953-85-4

N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide

Cat. No. B056971
M. Wt: 178.19 g/mol
InChI Key: AJEGPHKDLIZMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide, commonly known as AP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP3 is a pyridine-based compound that is synthesized through a multistep process.

Mechanism Of Action

The mechanism of action of AP3 is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of cellular processes. AP3 has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme. It has also been shown to inhibit tyrosinase activity by chelating copper ions in the active site of the enzyme.

Biochemical And Physiological Effects

AP3 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit antimicrobial and antiviral activities by disrupting the cellular processes of microorganisms and viruses.

Advantages And Limitations For Lab Experiments

AP3 has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to its use. AP3 has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in in vivo experiments.

Future Directions

There are several future directions for research on AP3. One area of research could be to explore its potential as a therapeutic agent for cancer, microbial infections, and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it interacts with enzymes and disrupts cellular processes. Additionally, research could be conducted to improve the solubility and bioavailability of AP3 to make it more effective in in vivo experiments.
Conclusion:
In conclusion, AP3 is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AP3 could lead to the development of new therapeutic agents and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of AP3 involves a multistep process that begins with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the corresponding amide. The amide is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide.

Scientific Research Applications

AP3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. AP3 has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase.

properties

CAS RN

114953-85-4

Product Name

N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C8H10N4O/c1-6(9)11-12-8(13)7-3-2-4-10-5-7/h2-5H,1H3,(H2,9,11)(H,12,13)

InChI Key

AJEGPHKDLIZMAX-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/N

SMILES

CC(=NNC(=O)C1=CN=CC=C1)N

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)N

synonyms

3-Pyridinecarboxylicacid,2-(1-iminoethyl)hydrazide(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.